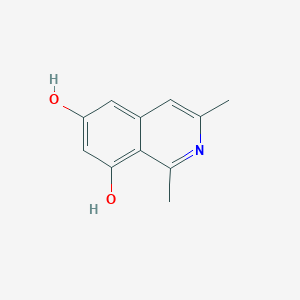
Biotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinate is conjugate base of biotin arising from deprotonation of the carboxy group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a biotin.
Scientific Research Applications
1. Environmental Biosensors
- Biotinate plays a crucial role in the development of new environmental biosensors. These biosensors, based on biotin and streptavidin interactions, are highly sensitive and specific for detecting biotin. They have applications in cell-free synthetic systems and can be used as environmental reporters or to trigger gene expression in artificial cells (Zhang & Ruder, 2015).
2. Protein Labeling and Purification
- Biotinate is employed in post-translational modification of proteins, providing a method for specific in vivo protein labeling. This technique is valuable for purifying proteins from crude cell lysates and has broad applications in studying intracellular protein trafficking and cytoskeleton dynamics (Cronan, 1990).
3. Biocontrol in Agriculture
- Microorganisms producing chitinolytic enzymes, including those utilizing biotinate, show promise in agricultural biocontrol. These enzymes can inhibit the growth of harmful fungi, providing a sustainable and environmentally friendly alternative to chemical fungicides (Swiontek Brzezinska et al., 2013).
4. Optical Applications
- Biotinate and related molecules have applications in photonic devices, such as artificial retinas and photovoltaic cells. The use of biologically inspired technologies, including bioinformatics, enhances the intrinsic properties of these materials for optical applications (Ranaghan et al., 2012).
5. Imaging and Diagnostic Studies
- Biotinate is instrumental in advanced imaging techniques, such as positron emission tomography (PET), to study its in vivo trafficking. This application is significant for researching diseases, obesity, diabetes, and cancer (Bongarzone et al., 2020).
6. Proteomic Studies
- In proteomics, biotinate is used for the purification and identification of palmitoylated proteins. This technique is crucial for studying cell signaling pathways and protein-protein interactions (Wan et al., 2007).
properties
Molecular Formula |
C10H15N2O3S- |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-/m0/s1 |
InChI Key |
YBJHBAHKTGYVGT-ZKWXMUAHSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)
![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)
![[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238765.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B1238769.png)




![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)



